molecular formula C21H18ClN3O2S2 B2428431 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 687563-43-5

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2428431
CAS RN: 687563-43-5
M. Wt: 443.96
InChI Key: SYRIRJCOZZLCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C17H14ClN3O2S2 . The molecular weight is 391.89496 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 391.901 . The linear formula is C17H14ClN3O2S2 .

Scientific Research Applications

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally related to the specified chemical have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in DNA synthesis and cellular replication. For instance, a study reported the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. One compound emerged as the most potent dual inhibitor of human TS and human DHFR known at the time, indicating significant therapeutic potential in cancer treatment (Gangjee et al., 2008).

Synthesis and Antitumor Activity

Another research effort focused on the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma. This highlights the compound's potential utility in developing novel anticancer therapeutics (Hafez & El-Gazzar, 2017).

Nonclassical Antifolate Inhibitors

Derivatives have also been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, showing potential as antitumor and antibacterial agents. Certain analogues demonstrated significant potency against human TS, suggesting their use in designing new chemotherapy agents (Gangjee et al., 1996).

Crystal Structure Analysis

Crystal structure analysis of similar compounds reveals detailed insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. Such studies aid in the rational design of more effective and selective therapeutic agents (Subasri et al., 2016).

Vibrational Spectroscopic Signatures and Molecular Docking

Investigations into the vibrational spectroscopic signatures of these compounds, alongside computational modeling and molecular docking studies, offer valuable information on their potential antiviral activity, particularly against SARS-CoV-2. This underscores the importance of such compounds in the search for effective COVID-19 treatments (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-13-2-6-15(7-3-13)23-18(26)12-29-21-24-17-10-11-28-19(17)20(27)25(21)16-8-4-14(22)5-9-16/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIRJCOZZLCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.